8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione
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Description
8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C21H27FN6O2 and its molecular weight is 414.485. The purity is usually 95%.
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Biological Activity
The compound 8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione (CAS Number: 148680-62-0) is a member of the purine derivative family, which has garnered interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C22H21FN6O with a molecular weight of approximately 404.44 g/mol. The compound features a complex structure that includes a piperazine ring and a fluorophenyl group, contributing to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Dopamine Receptors : The piperazine moiety suggests potential activity at dopamine receptors, which are crucial in neuropharmacology.
- Kinase Inhibition : Similar compounds have shown inhibition of various kinases involved in cancer progression and cellular signaling pathways.
Antitumor Activity
Recent studies have indicated that derivatives of piperazine exhibit significant antitumor activity. For instance, compounds similar to the one have demonstrated IC50 values ranging from 1.35 to 2.18 μM against human cancer cell lines. This suggests a promising potential for targeting tumor growth through inhibition of specific pathways involved in cell proliferation and survival .
Antimicrobial Activity
Antimicrobial evaluations have shown that certain piperazine derivatives possess antibacterial and antifungal properties. In vitro studies indicated that some compounds exhibited effective inhibition against various bacterial strains with minimum inhibitory concentrations (MICs) in the low micromolar range .
Case Study 1: Antitumor Efficacy
In a study focusing on the synthesis of novel piperazine derivatives, one compound exhibited an IC50 value of 7.4 μM against specific cancer cell lines. The mechanism was attributed to the compound's ability to inhibit key signaling pathways involved in tumor growth .
Case Study 2: Antimicrobial Properties
Another research project synthesized derivatives similar to the target compound and evaluated their antimicrobial properties against Mycobacterium tuberculosis. The most active compounds showed IC90 values ranging from 3.73 to 4.00 μM, indicating strong potential as anti-tubercular agents .
Data Summary Table
Biological Activity | IC50/IC90 Values | Target Pathway |
---|---|---|
Antitumor | 1.35 - 2.18 μM | Cell proliferation |
Antibacterial | MICs in low μM range | Bacterial growth |
Antifungal | Varies by strain | Fungal metabolism |
Properties
IUPAC Name |
8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN6O2/c1-4-9-28-17(23-19-18(28)20(29)25(3)21(30)24(19)2)14-26-10-12-27(13-11-26)16-8-6-5-7-15(16)22/h5-8H,4,9-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVPGBCVFNPSAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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